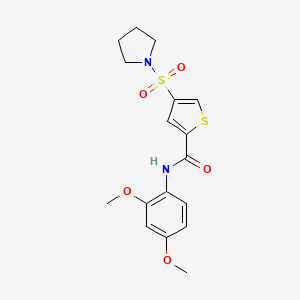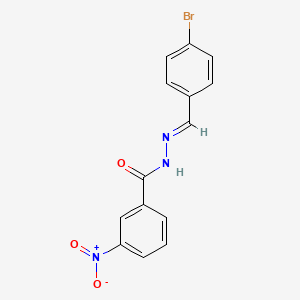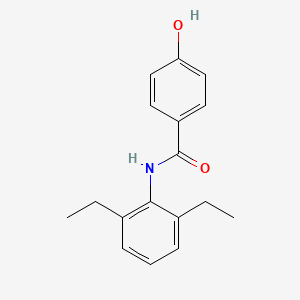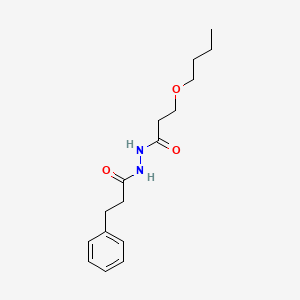
N-(2,4-dimethoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.08136409 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Research has focused on synthesizing various chemical compounds with structural similarities to N-(2,4-dimethoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, employing methods that involve the reaction of specific precursors under controlled conditions. For example, compounds have been synthesized by reacting dimethoxyphenyl-thiophene derivatives with other reagents to create molecules with potential for further study (Prabhuswamy et al., 2016).
Crystal Structure and Molecular Analysis : The crystal structure of related compounds has been analyzed using single crystal X-ray diffraction studies. These studies provide insights into the molecular configuration, bond lengths, and angles, offering a foundation for understanding the chemical and physical properties of these compounds (Prabhuswamy et al., 2016).
Applications in Material Science
Polymeric Materials : Research into related compounds has led to the development of novel polymeric materials, such as aromatic polyamides and poly(amide-imide)s, derived from diamines and dicarboxylic acids containing thiophene and dimethoxyphenyl groups. These materials exhibit good solubility in organic solvents, high glass-transition temperatures, and excellent thermal stability, making them suitable for advanced material applications (Saxena et al., 2003).
Electrochromic Properties : Certain derivatives have been explored for their electrochromic properties, exhibiting reversible color changes upon electrical stimulation. This characteristic is particularly relevant for the development of smart windows, displays, and other electrochromic devices (Chang & Liou, 2008).
Photophysical Properties : The synthesis and study of fluorescent compounds derived from thiophene and dimethoxyphenyl-based molecules have highlighted their potential in creating fluorescent markers and sensors. These compounds' photophysical properties could be tuned for specific applications in biological imaging and environmental monitoring (Shibahara et al., 2006).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-12-5-6-14(15(9-12)24-2)18-17(20)16-10-13(11-25-16)26(21,22)19-7-3-4-8-19/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFMDJJXLBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)

![N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B5550716.png)
![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)

![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)
![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)
